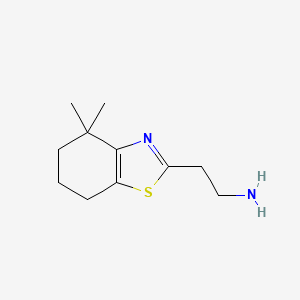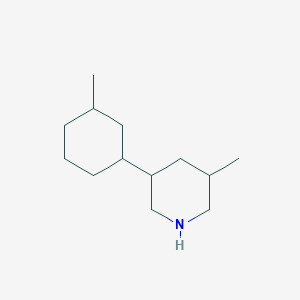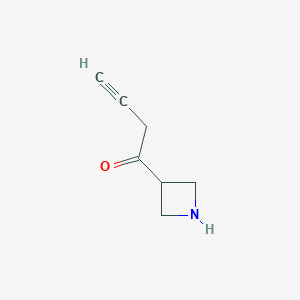
1-(Azetidin-3-yl)but-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)but-3-yn-1-one is a heterocyclic compound featuring an azetidine ring fused with a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)but-3-yn-1-one can be synthesized through various methods. One common approach involves the alkylation of azetidine with propargyl bromide under basic conditions. Another method includes the cyclization of suitable precursors using transition metal catalysts. For instance, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition has been employed to prepare azetidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and continuous flow chemistry are some of the advanced techniques used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted azetidine compounds.
Scientific Research Applications
1-(Azetidin-3-yl)but-3-yn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .
Comparison with Similar Compounds
Azetidine-2-one: Known for its role in β-lactam antibiotics.
Azetidine-3-one: Used in the synthesis of various pharmaceuticals.
1-(Azetidin-3-yl)pent-3-yn-1-one: Similar structure but with an additional carbon in the alkyne chain.
Uniqueness: 1-(Azetidin-3-yl)but-3-yn-1-one stands out due to its combination of an azetidine ring and a butynone moiety, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-(azetidin-3-yl)but-3-yn-1-one |
InChI |
InChI=1S/C7H9NO/c1-2-3-7(9)6-4-8-5-6/h1,6,8H,3-5H2 |
InChI Key |
LLOYBGGIKBILNZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


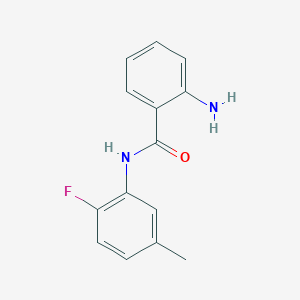

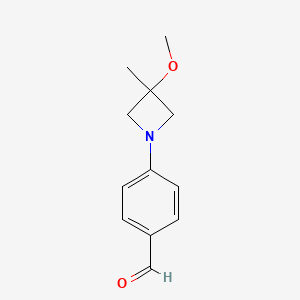
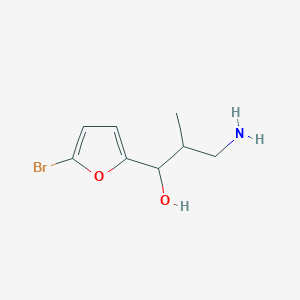
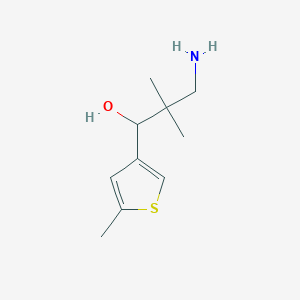
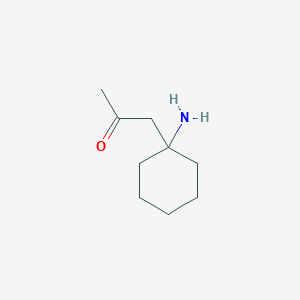
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
